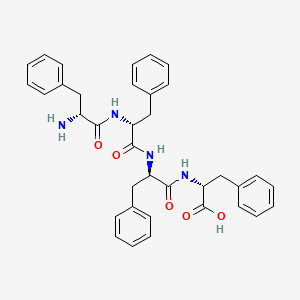![molecular formula C9H8N2O2S B14272662 1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione CAS No. 138610-52-3](/img/structure/B14272662.png)
1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 1-methylimidazolidine-2,4-dione with thiophene-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The thiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The imidazolidine ring may also contribute to the compound’s overall bioactivity by stabilizing its interaction with target proteins.
Comparación Con Compuestos Similares
- 1-Methyl-5-[(thiophen-2-yl)methylidene]imidazolidine-2,4-dione
- 1-Methyl-5-[(furan-3-yl)methylidene]imidazolidine-2,4-dione
- 1-Methyl-5-[(pyridin-3-yl)methylidene]imidazolidine-2,4-dione
Uniqueness: 1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This compound’s distinct structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Propiedades
Número CAS |
138610-52-3 |
|---|---|
Fórmula molecular |
C9H8N2O2S |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
1-methyl-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2S/c1-11-7(8(12)10-9(11)13)4-6-2-3-14-5-6/h2-5H,1H3,(H,10,12,13) |
Clave InChI |
GYWOXNDSEPPXFR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CSC=C2)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


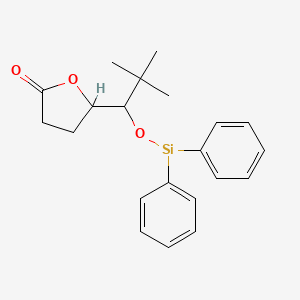
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
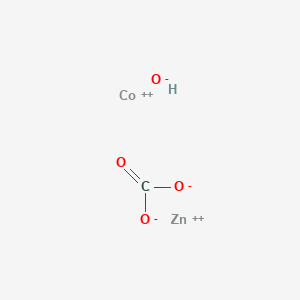
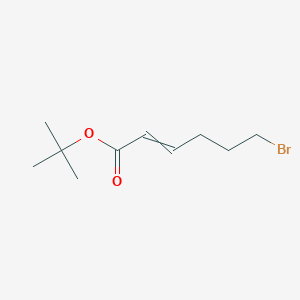

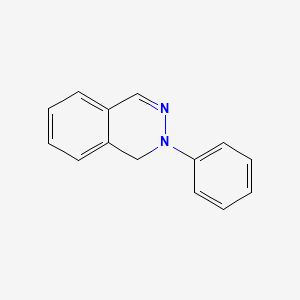
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
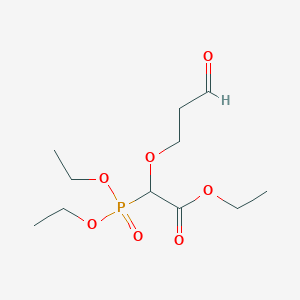
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)

![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
